
Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by esterification with methyl chloroformate to introduce the carboxylate ester group.
Reaction Conditions:
Condensation Reaction:
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole core.
Common Reagents and Conditions
Major Products
Oxidation Products: N-oxides of the benzimidazole or pyridine rings
Reduction Products: Alcohol derivatives of the carboxylate ester group
Substitution Products: Alkylated or arylated derivatives at the pyridine or benzimidazole rings
科学的研究の応用
Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the pyridine and benzimidazole rings allows for strong interactions with nucleic acids and proteins, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-pyridin-3-ylbenzimidazole-4-carboxylate
- Methyl 3-methylbenzimidazole-4-carboxylate
- Methyl 2-pyridin-3-ylbenzimidazole-5-carboxylate
Uniqueness
Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate is unique due to the presence of both a methyl group on the pyridine ring and a carboxylate ester group on the benzimidazole core. This combination of functional groups enhances its chemical reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-18-13-11(15(19)20-2)6-3-7-12(13)17-14(18)10-5-4-8-16-9-10/h3-9H,1-2H3 |
InChIキー |
SDOULRYYTJNMGB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC=C2N=C1C3=CN=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


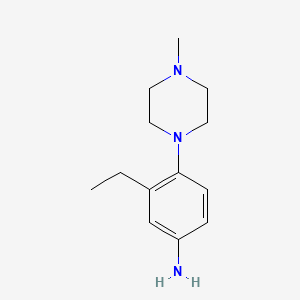
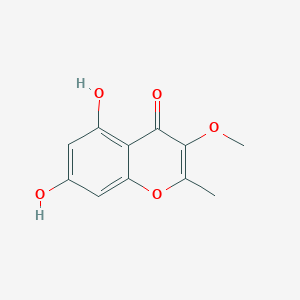
![N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide](/img/structure/B13876894.png)

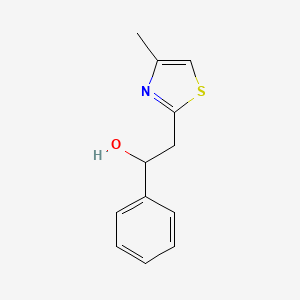
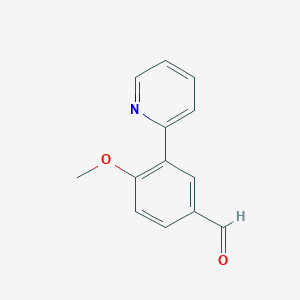
![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)
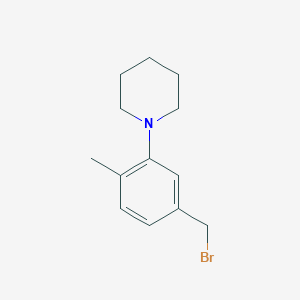
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)

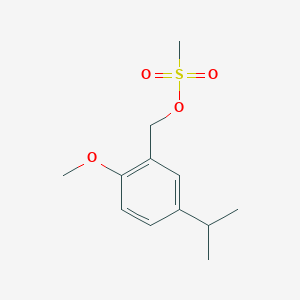
![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)

